Trisilylamine, chemically represented as (SiH3)3N, is a silicon-nitrogen compound that serves as a crucial precursor in various scientific research endeavors, particularly in material science and semiconductor technology. [] As a silicon analog of trimethylamine, it plays a vital role in the synthesis of silicon nitride, a material with exceptional properties that finds extensive applications in electronics and other high-tech fields. [, ]
Reaction of Monochlorosilane with Ammonia: This is a widely used method where monochlorosilane reacts with ammonia in either the gas or liquid phase. [, , , , ]
Reaction of Diphenylaminosilane and Ammonia: This method utilizes the reaction between diphenylaminosilane and ammonia at low temperatures to produce Trisilylamine in high yield. []
Coupled Production with Polysilazanes: This process involves the simultaneous preparation of polysilazanes and Trisilylamine in the liquid phase by adding ammonia dissolved in an inert solvent to monochlorosilane in a controlled stoichiometric ratio. []
Catalyzed Dehydrogenation Coupling: This novel method utilizes a transition metal catalyst to facilitate dehydrogenative coupling of unsubstituted Trisilylamine and amine compounds. [] This technique allows for the production of halogen-free amine-substituted Trisilylamine compounds.
Specialized Reactor Designs: Researchers have designed specialized reactors to enhance Trisilylamine production. [, , ]
Formation of Silicon Nitride: This is the most important reaction involving Trisilylamine. It readily reacts with ammonia, especially in plasma-enhanced environments, to form silicon nitride (Si3N4) films. [, , ]
Halogenation: The Si-H bonds in Trisilylamine can be readily halogenated. []
Hydrolysis: Trisilylamine exhibits high hydrolytic stability compared to other Si-N compounds, especially when compared to its alkyl-substituted counterparts. [] For instance, (Me3Si)2NBut hydrolyzes much faster than Trisilylamine ((Me3Si)3N), emphasizing the influence of silicon substitution on hydrolytic stability. []
Pyrolytic Rearrangement: Amino-substituted Trisilylamines can undergo pyrolytic rearrangement to their isomeric trisilazanes, a process believed to involve intramolecular transamination. [] For example, (Me3Si)2NSi(Me2)NH2 rearranges to form (Me3Si)2NSi(Me2)NHSiMe3 in the presence of an acid catalyst. []
Reactions with Carbon Dioxide and Related Molecules: Unlike some other silylamines, Trisilylamine does not readily react with carbon dioxide, carbon disulfide, or carbon oxysulfide under normal conditions. []
The mechanism of silicon nitride formation from Trisilylamine and ammonia in plasma-enhanced chemical vapor deposition (PECVD) involves several steps: []
Plasma Generation: The plasma environment, typically generated using microwave or radio-frequency power, creates a reactive mixture of ions, electrons, and radicals from the precursor gases (Trisilylamine and ammonia). [, ]
Formation of Reactive Intermediates: The plasma breaks down Trisilylamine and ammonia molecules, generating reactive species such as SiHx, NHy, and various aminated silicon species. [, ] These reactive intermediates play a crucial role in the subsequent film formation.
Surface Reactions: The reactive species adsorb onto the substrate surface, leading to a complex series of surface reactions that ultimately result in the formation of silicon nitride. [, , ] These reactions can involve the combination of various radicals, the elimination of hydrogen, and the formation of Si-N bonds. [, ]
Film Growth: The continued deposition and reaction of precursor species on the substrate surface leads to the growth of the silicon nitride film. [] The film's properties, such as its composition and structure, are influenced by various process parameters including plasma power, pressure, and substrate temperature. [, , ]
Physical State: At room temperature, Trisilylamine is a colorless liquid. []
Stability: Trisilylamine is relatively stable at room temperature but can decompose at higher temperatures. []
Reactivity: It exhibits high reactivity towards ammonia, especially in the presence of plasma, leading to the formation of silicon nitride. [, , ]
Lewis Basicity: Trisilylamine acts as a very weak Lewis base, attributed to the delocalization of the nitrogen lone pair electrons into the empty d orbitals of silicon. [] This weak basicity influences its reactivity with other compounds.
Silicon Nitride Deposition: Trisilylamine serves as a preferred precursor for silicon nitride (Si3N4) deposition via PECVD due to its advantages over conventional precursors like silane (SiH4). [, , , ]
Surface Functionalization of Mesoporous Silica: Trisilylamine derivatives, especially those containing functional groups like indenyl, norpinanyl, chloropropyl, or morpholinopropyl, have proven effective in surface functionalization of mesoporous silica materials like MCM-41. []
Synthesis of Silyl Esters: Trisilylamine reacts with various carboxylic acids, such as formic acid, acetic acid, and trifluoroacetic acid, to form silyl esters like silyl formate, silyl acetate, and silyl trifluoroacetate. []
Other Applications: Trisilylamine is also used in the synthesis of other silicon-nitrogen compounds, such as silyl isocyanate and silyl isothiocyanate, through its reaction with pseudo-halogen hydrides. []
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